Fmoc-alpha-methyl-L-3-Fluorophe

Beschreibung

The exact mass of the compound Fmoc-alpha-methyl-D-3-fluorophenylalanine (Fmoc-D-aMePhe(3-F)-OH) is 419.15328635 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-alpha-methyl-L-3-Fluorophe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-alpha-methyl-L-3-Fluorophe including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

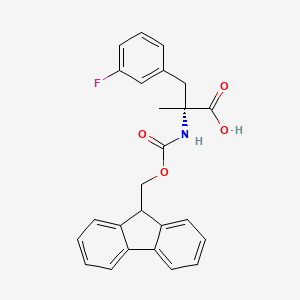

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-7-6-8-17(26)13-16)27-24(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBXKZJYYWUHHK-RUZDIDTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Conformational constraints of alpha-methyl phenylalanine derivatives

An In-depth Technical Guide to the Conformational Constraints of α-Methyl Phenylalanine Derivatives

Introduction

In the realm of medicinal chemistry and drug discovery, the quest for molecules with enhanced therapeutic properties is perpetual. Peptides, with their high specificity and low toxicity, are attractive drug candidates; however, their inherent conformational flexibility and susceptibility to proteolytic degradation often limit their clinical utility.[1][2] The introduction of conformational constraints into peptide backbones is a powerful strategy to overcome these limitations, leading to more potent, stable, and bioavailable therapeutics.[3][4][5] Among the various methods to achieve this, the incorporation of non-canonical amino acids is a particularly effective approach.[6]

This guide focuses on α-methyl phenylalanine (α-Me-Phe), a non-proteinogenic amino acid that has emerged as a valuable tool for imposing conformational restrictions on peptides.[7][8][9] The presence of a methyl group on the α-carbon atom of phenylalanine significantly curtails the rotational freedom around the peptide backbone, thereby favoring specific secondary structures and enhancing resistance to enzymatic cleavage. This guide will provide a comprehensive technical overview of the conformational constraints imparted by α-methyl phenylalanine derivatives, targeting researchers, scientists, and drug development professionals. We will delve into the molecular architecture of α-Me-Phe, its synthesis, its profound impact on peptide conformation, the biophysical techniques used for its characterization, and its applications in the development of novel therapeutics.

Part 1: The Molecular Architecture of α-Methyl Phenylalanine

Stereochemistry and Intrinsic Properties

α-Methyl phenylalanine is a derivative of the natural amino acid phenylalanine, distinguished by the substitution of the α-hydrogen with a methyl group. This seemingly minor modification has profound stereochemical and conformational consequences. The α-carbon of α-Me-Phe is a chiral center, and thus, the molecule exists as two enantiomers: (S)-α-methyl-L-phenylalanine and (R)-α-methyl-D-phenylalanine.[7][8][10] The choice of enantiomer is critical in peptide design, as it dictates the spatial orientation of the phenyl side chain and the methyl group, which in turn influences the overall peptide conformation.

The most significant impact of the α-methyl group is the introduction of steric hindrance, which restricts the rotation around the N-Cα (phi, φ) and Cα-C' (psi, ψ) torsional angles of the peptide backbone.[11][12] This steric clash between the α-methyl group and the adjacent carbonyl oxygen and amide proton limits the accessible conformational space for the α-Me-Phe residue.

Conformational Landscape

The conformational freedom of an amino acid residue within a peptide is typically visualized using a Ramachandran plot, which maps the allowed φ and ψ angles. For most natural amino acids, large regions of this plot are accessible. However, for α-Me-Phe, the sterically allowed regions are significantly constricted.[12][13] This restriction forces the peptide backbone to adopt more defined conformations.

Furthermore, the bulky phenyl side chain of α-Me-Phe plays a crucial role in determining the conformational preferences through non-covalent interactions, such as van der Waals forces and aromatic π-π stacking.[14][15] The interplay between the steric constraints imposed by the α-methyl group and the interactions of the phenyl ring leads to a highly predictable and controllable influence on the peptide's secondary structure.

Part 2: Synthesis of α-Methyl Phenylalanine Derivatives

Synthetic Strategies

The synthesis of α-methyl phenylalanine derivatives can be achieved through various organic chemistry routes. Common strategies include the Strecker synthesis, asymmetric alkylation of a phenylalanine enolate equivalent, and the use of chiral auxiliaries.[16][17][18] The choice of synthetic route often depends on the desired stereochemistry and the scale of the synthesis.

Representative Protocol: Asymmetric Synthesis of Fmoc-(α-Me)Phe-OH

This protocol outlines a general approach for the asymmetric synthesis of the Fmoc-protected α-methyl phenylalanine derivative ready for use in solid-phase peptide synthesis.

-

Esterification of Phenylalanine: L-phenylalanine is first protected as its methyl ester using thionyl chloride in methanol.[19]

-

N-Protection: The amino group of the phenylalanine methyl ester is then protected with a suitable group, for example, a benzoyl group.

-

Enolate Formation and Methylation: The protected phenylalanine ester is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to form the enolate. This enolate is then quenched with methyl iodide to introduce the α-methyl group. The stereoselectivity of this step can be influenced by the choice of protecting groups and reaction conditions.

-

Deprotection and Fmoc Protection: The ester and N-protecting groups are subsequently removed, and the free amino acid is protected with the fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-succinimide or a similar reagent.

-

Purification: The final Fmoc-(α-Me)Phe-OH product is purified by chromatography.

Precursors for Solid-Phase Peptide Synthesis (SPPS)

For the incorporation of α-Me-Phe into peptide sequences using automated synthesizers, the N-α-Fmoc protected form is the standard building block.[20] The availability of high-purity Fmoc-(α-Me)Phe-OH is crucial for efficient coupling and the synthesis of high-quality peptides.

Caption: Chemical structure of Fmoc-α-methyl-L-phenylalanine.

Part 3: Engineering Conformational Constraints in Peptides

The introduction of α-Me-Phe into a peptide sequence is a deliberate design choice to engineer specific conformational properties.

Induction of Secondary Structures

-

α-Helices: The restricted φ and ψ angles of α-Me-Phe strongly promote the formation of α-helical structures. In some cases, the strategic placement of two α-Me-Phe residues can lead to a phenomenon known as "noncovalent peptide stapling," where the aromatic phenyl rings interact to stabilize the helical conformation.[1][21][22]

-

β-Sheets and Turns: While strongly favoring helical structures, α-Me-Phe can also be used to stabilize β-sheet conformations and induce well-defined β-turns, depending on the surrounding amino acid sequence.[12][20] The bulky nature of the residue can promote extended conformations necessary for β-sheet formation.

Enhancing Proteolytic Stability

One of the most significant advantages of incorporating α-Me-Phe is the enhanced resistance of the resulting peptide to enzymatic degradation. The α-methyl group sterically hinders the approach of proteases to the scissile peptide bond, effectively shielding the backbone from cleavage.[5][11] This leads to a substantial increase in the half-life of the peptide in biological fluids.

| Peptide | Modification | Half-life in Human Serum | Reference |

| H3B10-27 | Native | ~20 min | [21] |

| H3B10-27(13/17αF) | Two α-Me-Phe substitutions | ~300 min | [21] |

Part 4: Biophysical Characterization of Conformational Constraints

Elucidating the precise three-dimensional structure of peptides containing α-Me-Phe is crucial for understanding their biological activity. A combination of biophysical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides.[23][24] One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY/ROESY, provide information about through-bond and through-space atomic interactions, which can be used to calculate a three-dimensional structure.[13][25]

Experimental Protocol: Conformational Analysis of an α-Me-Phe Peptide by NMR

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O, DMSO-d6) to a concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a 1D proton NMR spectrum to assess sample purity and concentration.

-

2D NMR Data Acquisition:

-

COSY/TOCSY: Acquire COSY and TOCSY spectra to assign the proton resonances to specific amino acid spin systems.

-

NOESY/ROESY: Acquire a NOESY or ROESY spectrum to identify through-space proximities between protons. The observation of specific NOEs (e.g., between Hα(i) and HN(i+1)) is indicative of secondary structure.

-

-

Data Analysis:

-

Resonance Assignment: Assign all proton resonances using the COSY and TOCSY data.

-

NOE Integration and Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectrum to generate a set of inter-proton distance restraints.

-

Structure Calculation: Use a molecular dynamics or simulated annealing program to calculate a family of structures that satisfy the experimental distance restraints.

-

-

Structure Validation: Validate the quality of the calculated structures using statistical parameters.

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography

X-ray crystallography provides high-resolution information about the solid-state conformation of molecules.[12][13][14] This technique is invaluable for visualizing the precise atomic arrangement of α-Me-Phe containing peptides and understanding the intramolecular and intermolecular interactions that stabilize their structure.

Caption: General workflow for X-ray crystallography.

Computational Modeling

Computational methods, including molecular mechanics, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations, are essential for predicting and rationalizing the conformational preferences of α-Me-Phe derivatives.[15][26][27] These in silico approaches complement experimental data and provide insights into the dynamic behavior of these molecules.

Caption: A typical computational workflow for peptide conformational analysis.

Part 5: Applications in Drug Discovery and Development

The unique properties of α-methyl phenylalanine derivatives have led to their successful application in various areas of drug discovery.

Peptidomimetics and Therapeutic Peptides

By enforcing a bioactive conformation and improving metabolic stability, α-Me-Phe has been instrumental in the development of potent and long-lasting peptide therapeutics.[1][2][7][8] These constrained peptides can exhibit improved receptor binding affinity and in vivo efficacy.

Probing Protein-Protein Interactions

Protein-protein interactions (PPIs) are involved in numerous disease pathways, making them attractive but challenging drug targets. Conformationally constrained peptides containing α-Me-Phe can mimic the secondary structure motifs (e.g., α-helices) that often mediate PPIs.[5][6] These peptidomimetics can serve as valuable research tools to study PPIs and as starting points for the development of novel inhibitors.

Conclusion

α-Methyl phenylalanine is a powerful and versatile tool in the arsenal of medicinal chemists and peptide scientists. Its ability to impose well-defined conformational constraints on the peptide backbone, coupled with the enhancement of proteolytic stability, makes it an invaluable building block for the design of next-generation peptide-based therapeutics. The continued exploration of α-Me-Phe and other conformationally restricted amino acids will undoubtedly pave the way for the development of novel drugs with improved efficacy and pharmacokinetic profiles, ultimately benefiting human health.

References

-

American Chemical Society. (2023, July 13). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. [Link]

-

PubMed. (2004, November 15). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. [Link]

-

Kennesaw State University Institutional Repository. Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics. [Link]

-

PubMed. A conformation-activity study of the [L-(alpha Me)Phe]3 analog of the formyl methionyl tripeptide chemoattractant. [Link]

-

ResearchGate. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics | Request PDF. [Link]

-

Journal of the American Chemical Society. (2023, July 13). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. [Link]

- Google Patents.

-

Wikipedia. α-Methylphenylalanine. [Link]

-

ResearchGate. (2025, August 6). (PDF) Conformational Study in Water by NMR and Molecular Modeling of α-Methyl-α-Amino Acid: Differential Conformational Properties of α-Cyclic and α-Methylglutamic Acid. [Link]

- Google Patents. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.

-

MDPI. (2021, February 25). Conformationally Constrained Peptides. [Link]

-

ACS Publications. (2024, December 17). α-Methylation Enables the X-ray Crystallographic Observation of Oligomeric Assemblies Formed by a β-Hairpin Peptide Derived from Aβ. [Link]

-

eScholarship.org. (2025, January 10). α‑Methylation Enables the X‑ray Crystallographic Observation of Oligomeric Assemblies Formed by a β‑Hairpin Peptide Deri. [Link]

-

The Daily Scientist. (2023, September 11). The Application of Non-Canonical Amino Acids in Drug Discovery. [Link]

-

Wiley Online Library. (2025, February 15). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. [Link]

-

ACS Publications. α-Methyl α-Amino Acids. II. 1 Derivatives of DL-Phenylalanine. [Link]

-

University of Wisconsin–Madison. X-Ray Crystallography as a Tool for the Structural Study and Design of α/β-Peptides. [Link]

-

Thieme. 7.5 High Resolution NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. (2021, July 24). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. [Link]

-

PMC. Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. [Link]

-

auremn. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

Frontiers. (2020, December 14). Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. [Link]

-

University of Sheffield. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. [Link]

-

NMR-BIO. Isotope - labeled amino acids and compounds for NMR studies. [Link]

-

Taylor & Francis Online. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). [Link]

-

PubChem. L-Alpha-methylphenylalanine. [Link]

-

ResearchGate. Ab initio binding simulations implicate a conformational selection... | Download Scientific Diagram. [Link]

-

ResearchGate. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine | Request PDF. [Link]

-

PubMed. (2005, June 23). Characterization of the conformational probability of N-acetyl-phenylalanyl-NH2 by RHF, DFT, and MP2 computation and AIM analyses, confirmed by jet-cooled infrared data. [Link]

-

MDPI. (2022, March 3). Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. [Link]

-

PMC. Computational Study of Pathogenic Variants in Phenylalanine-4-hydroxylase (PAH): Insights into Structure, Dynamics, and BH4 Binding. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 3. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 10. CAS 17350-84-4: α-Methyl-D-phenylalanine | CymitQuimica [cymitquimica.com]

- 11. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics [digitalcommons.kennesaw.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A conformation-activity study of the [L-(alpha Me)Phe]3 analog of the formyl methionyl tripeptide chemoattractant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US3492347A - Preparation of optically active alpha-methyl-phenylalanine derivatives - Google Patents [patents.google.com]

- 17. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. rsc.org [rsc.org]

- 20. escholarship.org [escholarship.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Thieme E-Books & E-Journals [thieme-connect.de]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives [frontiersin.org]

- 27. Characterization of the conformational probability of N-acetyl-phenylalanyl-NH2 by RHF, DFT, and MP2 computation and AIM analyses, confirmed by jet-cooled infrared data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Fmoc-α-methyl-L-3-fluorophenylalanine in N,N-Dimethylformamide (DMF)

Abstract

This technical guide provides a comprehensive analysis of the solubility of Fmoc-α-methyl-L-3-fluorophenylalanine in N,N-Dimethylformamide (DMF), a critical parameter for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). While specific quantitative solubility data for this derivative is not extensively published, this guide synthesizes foundational chemical principles with field-proven experimental methodologies to empower users to determine and optimize solubility for their specific applications. We will explore the physicochemical properties of Fmoc-α-methyl-L-3-fluorophenylalanine, the theoretical underpinnings of its interaction with DMF, a detailed, self-validating protocol for experimental solubility determination, and crucial safety and handling considerations.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The success of solid-phase peptide synthesis (SPPS) is fundamentally reliant on the efficient and complete dissolution of reagents.[1] For Fmoc-protected amino acids, such as Fmoc-α-methyl-L-3-fluorophenylalanine, achieving optimal solubility in the primary synthesis solvent, typically DMF, is paramount.[2] Poor solubility can precipitate a cascade of synthetic failures, including incomplete coupling reactions leading to deletion sequences, and slow reaction kinetics.[1] The α-methyl group and the fluorine atom on the phenyl ring of this particular derivative introduce unique steric and electronic effects that can influence its solubility profile compared to its non-methylated or non-fluorinated counterparts.[3][] This guide serves as an authoritative resource for understanding and experimentally verifying the solubility of this specialized amino acid derivative in DMF.

Physicochemical Properties and Theoretical Solubility Considerations

A thorough understanding of the molecular characteristics of both the solute and the solvent is the foundation for predicting and interpreting solubility.

Fmoc-α-methyl-L-3-fluorophenylalanine: A Profile

Fmoc-α-methyl-L-3-fluorophenylalanine is a non-natural amino acid derivative increasingly utilized in peptide and drug development to confer enhanced stability and specific conformational properties.[3]

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₂FNO₄ | [3] |

| Molecular Weight | 419.45 g/mol | [3] |

| Appearance | White powder | [3] |

| Storage Temperature | 2 - 8 °C | [3] |

| Key Structural Features | Fmoc protecting group, α-methyl group, 3-fluoro substitution on the phenyl ring | [3] |

The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group dominates the molecule's character, generally favoring solubility in polar aprotic solvents like DMF.[5] The α-methyl group adds steric bulk and hydrophobicity, while the fluorine atom at the 3-position of the phenyl ring introduces electronic changes that can subtly modulate intermolecular interactions.[]

N,N-Dimethylformamide (DMF) as a Solvent

DMF is the workhorse of SPPS due to its excellent solvating properties for a wide range of organic molecules, including protected amino acids and growing peptide chains.[2][6] Its high dielectric constant and polar aprotic nature make it adept at disrupting intermolecular forces in the solid solute and solvating the individual molecules.[7]

Factors Influencing Solubility

Several factors can impact the solubility of Fmoc-α-methyl-L-3-fluorophenylalanine in DMF:

-

Temperature: Solubility generally increases with temperature, although excessive heat can risk the degradation of the Fmoc-group.[8]

-

Solvent Purity: The presence of water or other impurities in DMF can negatively affect its solvating power for hydrophobic Fmoc-amino acids.

-

Compound Purity: Impurities in the amino acid derivative can also alter its solubility characteristics.

-

Physical Form: The crystalline structure or amorphous nature of the solid can influence the energy required for dissolution.[6]

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of readily available quantitative data, direct experimental measurement is the most reliable approach. The following protocol is designed to be a self-validating system for determining the equilibrium solubility of Fmoc-α-methyl-L-3-fluorophenylalanine in DMF.

Principle

This method is based on the "shake-flask" technique, which is considered the gold standard for determining thermodynamic (equilibrium) solubility.[] An excess of the solid solute is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Fmoc-α-methyl-L-3-fluorophenylalanine (high purity)

-

Anhydrous, high-purity DMF

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker or orbital agitator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other DMF-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

C18 HPLC column

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of Fmoc-α-methyl-L-3-fluorophenylalanine in DMF.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of Fmoc-α-methyl-L-3-fluorophenylalanine (e.g., 50-100 mg) into a glass vial. The exact mass is not critical, but it must be sufficient to ensure undissolved solid remains at equilibrium.

-

Pipette a precise volume of high-purity DMF (e.g., 1.0 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate samples.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A pilot study may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm DMF-compatible syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.

-

-

Quantification by HPLC:

-

Calibration Curve: Prepare a series of standard solutions of Fmoc-α-methyl-L-3-fluorophenylalanine in DMF of known concentrations. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with DMF to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units, such as mg/mL, g/L, or mol/L.

Solubility (g/L) = [Concentration of diluted sample (g/L)] x (Dilution Factor)

-

Data Interpretation and Practical Implications

While specific experimental data is pending the execution of the above protocol, insights from similar compounds suggest a moderate to high solubility. For instance, the non-methylated analogue, Fmoc-3-fluoro-L-phenylalanine, is soluble to at least 10 g/L in DMF, as inferred from optical rotation measurements.[9]

Hypothetical Solubility Data Table

The following table presents a hypothetical data set that could be generated using the described protocol, for illustrative purposes.

| Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| 20 | 45.8 | 0.109 |

| 25 | 52.1 | 0.124 |

| 30 | 59.3 | 0.141 |

Implications for SPPS

-

Stock Solution Preparation: Knowing the precise solubility allows for the preparation of highly concentrated, stable stock solutions, which is crucial for automated peptide synthesizers.

-

Coupling Efficiency: Ensuring the amino acid derivative is fully dissolved at the required concentration for coupling reactions prevents failed couplings and improves the purity of the crude peptide.[10]

-

Troubleshooting: If solubility issues arise (e.g., precipitation during a synthesis run), understanding the solubility limit at a given temperature can guide troubleshooting steps, such as gentle heating or the use of co-solvents.[8]

Safety and Handling

Both Fmoc-α-methyl-L-3-fluorophenylalanine and DMF require careful handling in a laboratory setting.

Fmoc-α-methyl-L-3-fluorophenylalanine

-

Hazards: While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes.[11]

-

PPE: Wear appropriate personal protective equipment, including a lab coat, safety glasses, and gloves.

-

Disposal: Dispose of waste according to local, state, and federal regulations.

N,N-Dimethylformamide (DMF)

-

Hazards: DMF is a combustible liquid and is classified as a reproductive toxin. It is readily absorbed through the skin.

-

Handling: Always handle DMF in a well-ventilated chemical fume hood. Avoid contact with ignition sources.

-

Storage: Store in a cool, well-ventilated area away from strong oxidizing agents.

-

PPE: Use appropriate chemical-resistant gloves (e.g., butyl rubber) and eye protection.

-

Disposal: DMF waste is considered hazardous and must be disposed of accordingly.

Conclusion

The solubility of Fmoc-α-methyl-L-3-fluorophenylalanine in DMF is a cornerstone of its effective use in peptide synthesis. While published quantitative data is scarce, this guide provides the theoretical framework and a robust, field-proven experimental protocol for its determination. By understanding the physicochemical properties of the compound and the solvent, and by implementing a rigorous experimental approach, researchers can ensure the optimal performance of this valuable amino acid derivative in their synthetic endeavors, leading to higher purity and yield of target peptides.

References

- Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. (2025, May 29). Google Cloud.

- Application of N,N-Dimethylformamide (DMF) in Peptide Synthesis: Application Notes and Protocols. (n.d.). Benchchem.

- Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. (2026, February 3). MDPI.

- Fmoc-3-fluoro-L-phenylalanine. (n.d.). Chem-Impex.

- Solvents for Solid Phase Peptide Synthesis. (n.d.). Biotage.

- Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF). (n.d.). University of Chicago.

- Fmoc-α-methyl-L-3-fluorophenylalanine. (n.d.). Chem-Impex.

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (n.d.). Benchchem.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.

- A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO. (n.d.). Benchchem.

- DIMETHYLFORMAMIDE (DMF) :: Internal Plant Instructions. (n.d.). Chemius.

- Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis. (n.d.). Benchchem.

- Safety Data Sheet for Fmoc-D-Phe(3-Me)-OH. (n.d.). AAPPTec.

- Fmoc Amino Acids for SPPS. (2024, June 14). AltaBioscience.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. rsc.org [rsc.org]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]

A Comparative Analysis of Alpha-methyl-L-3-fluorophenylalanine and L-Phenylalanine: From Biochemical Pathways to Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-phenylalanine, a cornerstone essential amino acid, serves critical roles as a proteinogenic building block and a precursor to vital catecholamine neurotransmitters.[][2][3][4] The strategic modification of its native structure has given rise to a class of powerful molecular tools for research and clinical applications. This guide provides an in-depth comparative analysis of L-phenylalanine and one such synthetic analogue, alpha-methyl-L-3-fluorophenylalanine. We will dissect their structural distinctions, explore the profound impact of these differences on their biochemical behavior, and detail their divergent applications. This whitepaper serves as a technical resource for professionals in drug development and biomedical research, offering field-proven insights into the mechanisms, experimental design, and practical utility of these two molecules.

Structural and Physicochemical Divergence: The Foundation of Functional Difference

The functional disparity between L-phenylalanine and its synthetic analogue originates from two key structural modifications: α-methylation and meta-fluorination.

-

L-Phenylalanine (L-Phe): As one of the 20 standard amino acids, its structure is characterized by an α-amino group, an α-carboxyl group, and a hydrophobic benzyl side chain.[][5] This non-polar side chain is fundamental to its role in the hydrophobic core of proteins.[]

-

Alpha-methyl-L-3-fluorophenylalanine (L-AMFP): This analogue incorporates two strategic alterations:

-

α-Methylation: The addition of a methyl group to the α-carbon, the central carbon atom bonded to the amino and carboxyl groups.

-

Meta-Fluorination: The substitution of a hydrogen atom with a fluorine atom at the 3-position (meta-position) of the phenyl ring.

-

These changes fundamentally alter the molecule's interaction with biological systems. The α-methyl group provides steric hindrance, which can block access to enzyme active sites, most notably preventing decarboxylation.[6][7] The fluorine atom, being highly electronegative, alters the electronic properties of the phenyl ring and increases the strength of the carbon-fluorine bond, which can significantly enhance metabolic stability and modulate binding affinities.[8][9][10]

Table 1: Comparative Physicochemical Properties

| Property | L-Phenylalanine | Alpha-methyl-L-3-fluorophenylalanine | Rationale for Difference |

| Molecular Formula | C₉H₁₁NO₂[5] | C₁₀H₁₂FNO₂ | Addition of a methyl (CH₃) group and substitution of H with F. |

| Molar Mass | 165.19 g/mol [5] | 197.21 g/mol | Increased mass from the added methyl group and fluorine atom. |

| Metabolic Fate | Substrate for hydroxylation and decarboxylation | Resistant to decarboxylation; primarily a transporter substrate | α-methyl group sterically hinders AADC; C-F bond is highly stable. |

| Key Function | Protein synthesis; Neurotransmitter precursor | Enzyme inhibitor; PET imaging tracer; Stable peptide component | Structural modifications block metabolic conversion and confer new properties. |

Differential Engagement with Biochemical Pathways

The most significant functional divergence lies in how these two molecules are processed by key metabolic enzymes. L-Phe is an active participant in a major metabolic cascade, while L-AMFP is designed to resist it, acting instead as a probe and inhibitor.

The Metabolic Cascade of L-Phenylalanine

L-Phenylalanine obtained from dietary sources is primarily catabolized in the liver. The rate-limiting step is its conversion to L-tyrosine, a reaction catalyzed by the enzyme Phenylalanine Hydroxylase (PAH) .[11][12] This hydroxylation reaction requires the cofactor tetrahydrobiopterin (BH4).[13][14]

L-tyrosine is then transported to various tissues, including the brain, where it serves as the direct precursor for the synthesis of catecholamines.[2] The pathway proceeds as follows:

-

L-tyrosine is converted to L-DOPA (L-3,4-dihydroxyphenylalanine) by tyrosine hydroxylase.[15]

-

Aromatic L-Amino Acid Decarboxylase (AADC) , a critical enzyme, removes the carboxyl group from L-DOPA to form the neurotransmitter dopamine .[16][17][18][19]

-

Dopamine can be further converted to norepinephrine and epinephrine.[2][15]

A deficiency in PAH leads to the genetic disorder Phenylketonuria (PKU), characterized by the toxic accumulation of phenylalanine.[11][20]

Protocol: Cellular Uptake Assay via Radiolabeling

This protocol details a method to compare the cellular uptake of a radiolabeled L-AMFP analogue (e.g., [¹⁸F]L-AMFP) with a standard radiolabeled amino acid like [¹⁴C]L-Phenylalanine in a LAT1-expressing cell line.

Objective: To measure and compare the rate of transport of [¹⁸F]L-AMFP and [¹⁴C]L-Phe into cancer cells known to overexpress the LAT1 transporter (e.g., U87 MG human glioblastoma cells).

[21]Materials:

-

U87 MG cells (or other suitable LAT1-expressing cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

[¹⁸F]L-AMFP and [¹⁴C]L-Phe (radiolabeled tracers)

-

Krebs-Ringer-HEPES (KRH) buffer *[22] Ice-cold PBS (for washing)

-

Lysis buffer (e.g., 1% SDS or 0.1M NaOH)

-

Scintillation counter and scintillation fluid

-

BCA Protein Assay Kit

Methodology:

-

Cell Culture: Seed U87 MG cells in 12-well plates and grow to confluence. 2[22]. Preparation: On the day of the experiment, pre-warm KRH buffer to 37°C. Prepare working solutions of each radiotracer in KRH buffer at a known concentration and specific activity.

-

Washing: Aspirate the culture medium from the wells. Wash the cells twice with 1 mL of pre-warmed KRH buffer to remove any remaining amino acids from the medium. 4[22]. Uptake Initiation: Add 0.5 mL of the radiotracer-containing KRH buffer to each well to start the uptake. Incubate for a specific time point (e.g., 5 minutes) at 37°C.

-

Uptake Termination: To stop the transport, rapidly aspirate the radioactive medium and immediately wash the cells three times with 1 mL of ice-cold PBS. T[22]his rapid temperature drop and removal of extracellular tracer effectively halts the transport process.

-

Cell Lysis: Add 1 mL of lysis buffer to each well to solubilize the cells and release the intracellular radioactivity. 7[22]. Quantification:

-

Radioactivity: Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and measure the counts per minute (CPM) using a scintillation counter.

-

Normalization: Use the remaining portion of the lysate to determine the total protein concentration in each well using a BCA protein assay.

-

-

Data Analysis: Convert CPM to moles of tracer using the specific activity. Normalize the uptake to the protein content and the incubation time (e.g., pmol/mg protein/min). Compare the uptake rates between [¹⁸F]L-AMFP and [¹⁴C]L-Phe.

Sources

- 2. Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 4. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 5. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 7. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 11. Phenylalanine hydroxylase: function, structure, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 13. Phenylalanine Hydroxylase [bio.davidson.edu]

- 14. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-DOPA - Wikipedia [en.wikipedia.org]

- 16. ovid.com [ovid.com]

- 17. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 18. Enhancing Aromatic L‐amino Acid Decarboxylase Activity: Implications for L‐DOPA Treatment in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. PDB-101: Molecule of the Month: Phenylalanine Hydroxylase [pdb101.rcsb.org]

- 21. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]

Topic: Steric Effects of the Alpha-Methyl Group on Peptide Backbone Conformation and Function

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. Among the various chemical alterations, α-methylation—the substitution of the α-hydrogen with a methyl group—stands out as a powerful and versatile tool. This modification introduces a single, sterically demanding methyl group that profoundly restricts the conformational flexibility of the peptide backbone. This guide provides an in-depth analysis of the fundamental steric effects of α-methylation, detailing how this seemingly minor change induces specific secondary structures, confers remarkable resistance to enzymatic degradation, and ultimately enhances the pharmacological potential of peptide-based therapeutics. We will explore the underlying biophysical principles, the consequences for drug design, and the key experimental methodologies used to characterize these effects, offering a comprehensive resource for scientists in the field.

Introduction: The Strategic Imperative for Peptide Modification

Peptides represent a highly attractive class of therapeutic agents due to their high specificity, potency, and low off-target toxicity. However, their clinical utility is often hampered by two intrinsic weaknesses: profound conformational flexibility and susceptibility to proteolytic degradation. An unmodified peptide in solution exists as a dynamic ensemble of conformations, and only a fraction of these may be the "bioactive" shape required for receptor binding. This conformational freedom results in a significant entropic penalty upon binding, lowering affinity. Furthermore, native peptides are rapidly cleared in vivo by proteases, leading to a short plasma half-life.

α-Methylation directly addresses these challenges at the most fundamental level. By replacing the α-hydrogen with a bulkier methyl group, we introduce a powerful steric constraint that dramatically limits the rotational freedom around the peptide backbone's dihedral angles (φ and ψ). This guide elucidates how this single point of steric control serves as the causative agent for a cascade of beneficial effects, pre-organizing the peptide into a stable, often helical, conformation that is inherently resistant to enzymatic attack.

Part 1: The Fundamental Biophysics of α-Methylation

Section 1.1: The Ramachandran Plot Revisited: Imposing Conformational Rigidity

The conformational landscape of a peptide residue is classically visualized using the Ramachandran plot, which maps the sterically allowed combinations of the backbone dihedral angles φ (C'-N-Cα-C') and ψ (N-Cα-C'-N). For a standard L-amino acid like Alanine, large regions of this plot are accessible, allowing for the adoption of various secondary structures including α-helices, β-sheets, and random coils.

The introduction of an α-methyl group creates significant steric clashes that render most of these regions inaccessible. The most well-studied example is α-aminoisobutyric acid (Aib), an achiral amino acid with two α-methyl groups. Its conformational freedom is severely reduced, with the allowed φ and ψ angles being largely restricted to the helical regions of the Ramachandran plot.[1][2] This steric hindrance effectively locks the residue into a specific conformation, reducing the peptide's overall conformational entropy.[3]

Sources

Methodological & Application

Best solvents for dissolving Fmoc-alpha-Me-L-Phe(3-F)-OH

Application Note: Solvation and Handling of Fmoc- -Me-L-Phe(3-F)-OH for High-Fidelity Peptide Synthesis

Executive Summary

The incorporation of Fmoc-alpha-Me-L-Phe(3-F)-OH (Fmoc-alpha-methyl-3-fluoro-L-phenylalanine) into peptide sequences is a critical strategy for enhancing metabolic stability and restricting conformational freedom in peptidomimetics. However, the convergence of the hydrophobic Fmoc group, the sterically demanding

This guide outlines the optimal solvent systems—specifically DMF and NMP —and provides a kinetic dissolution protocol to ensure high-concentration homogeneity (0.2 M – 0.5 M) required for efficient coupling, mitigating the risks of incomplete acylation and aggregation.

Physicochemical Analysis & Solvent Logic

To select the correct solvent, one must understand the molecular architecture of the target compound:

-

-Methyl Group: Unlike standard amino acids, the

-

3-Fluoro Phenyl Ring: The fluorine atom increases lipophilicity (

) and alters the electronic properties of the aromatic ring. This requires a solvent with high organic character. -

Fmoc Group: Highly hydrophobic/aromatic.

Solvent Performance Matrix

| Solvent | Solubility Rating | Viscosity | Suitability | Notes |

| DMF (N,N-Dimethylformamide) | Excellent | Low | Primary Choice | Standard for SPPS. Dissolves Fmoc- |

| NMP (N-Methyl-2-pyrrolidone) | Superior | Medium | Difficult Sequences | Better resin swelling; recommended if the peptide chain is aggregation-prone. |

| DMSO (Dimethyl Sulfoxide) | Good | High | Additive Only | Use as a co-solvent (max 10-20%) if "gelation" occurs. Hard to remove; oxidizer risk. |

| DCM (Dichloromethane) | Moderate | Very Low | Swelling Only | Good for resin swelling, but poor solubility for this specific Fmoc-AA. Avoid as sole solvent. |

Experimental Protocol: The "Kinetic Dissolution" Method

For sterically hindered amino acids, "dissolving" is not just about thermodynamics; it is about kinetics. The

Materials Required[1][2][3][4][5][6][7][8][9]

-

Compound: Fmoc-

-Me-L-Phe(3-F)-OH -

Primary Solvent: Peptide Synthesis Grade DMF (Amine-free)

-

Equipment: Vortex mixer, Ultrasonic bath (optional), 0.22

m PTFE syringe filter.

Step-by-Step Procedure

-

Calculation: Calculate the required mass for a 0.2 M solution.

-

Note:

-methyl amino acids react slowly. Higher concentrations (up to 0.5 M) drive the reaction kinetics (Le Chatelier's principle) and are recommended for the coupling step.

-

-

Weighing: Weigh the Fmoc-

-Me-L-Phe(3-F)-OH powder into a clean, dry scintillation vial. -

The "Wetting" Step: Add only 50% of the calculated volume of DMF.

-

Reasoning: Creating a slurry first maximizes solvent-solute friction during vortexing, breaking up clumps more effectively than in a dilute solution.

-

-

Agitation: Vortex vigorously for 30 seconds. The solution should turn from a slurry to a cloudy suspension.

-

Completion: Add the remaining 50% of the DMF.

-

Clarification: Vortex again. If particles persist, sonicate for maximum 30 seconds .

-

Warning: Prolonged sonication heats the solvent, which can cause Fmoc degradation (dibenzofulvene release) if trace amines are present.

-

-

Visual Check: Hold the vial against a light source. The solution must be crystal clear. If "shimmering" lines (schlieren) are visible, mix further.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the dissolution workflow.

Figure 1: Decision Matrix and Dissolution Workflow for Fmoc-

Critical Coupling Considerations

While this note focuses on solvents, the solubility is a means to an end (coupling). Because of the

-

Coupling Reagents: Use high-efficiency reagents like HATU or PyBOP .

-

Base: HOAt (if available) or Oxyma Pure are preferred additives to reduce racemization (though

-methyls cannot racemize via oxazolone formation, the activation kinetics are still sensitive). -

Reaction Time: Extend coupling times to 2–4 hours or perform double coupling .

-

Solvent Role: If the coupling is sluggish, using NMP instead of DMF can improve the swelling of the resin-bound peptide, making the N-terminus more accessible to the bulky incoming amino acid.

References

-

Sigma-Aldrich. Fmoc-N-Me-Phe-OH Product Specification and Solubility. Retrieved from

-

Chem-Impex International. Fmoc-alpha-methyl-L-phenylalanine: Properties and Applications. Retrieved from

-

BenchChem. Technical Guide to the Solubility of Fmoc-Amino Acids in DMF and DMSO. Retrieved from

-

Albericio, F., et al. (2014).[1] Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology. Retrieved from

-

University of California, Irvine (Nowick Lab). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from

Incorporating fluorinated unnatural amino acids into peptide sequences

Application Note: Strategic Incorporation of Fluorinated Unnatural Amino Acids (fUAAs) into Peptide Sequences

Executive Summary: The Fluorine Advantage

The incorporation of fluorine into peptide sequences is a transformative strategy in modern drug discovery. Unlike standard canonical substitutions, the introduction of fluorinated unnatural amino acids (fUAAs) offers a triad of benefits:

-

Metabolic Stability: The C-F bond (116 kcal/mol) is stronger than the C-H bond, resisting oxidative metabolism (P450s) and proteolytic cleavage.

-

Conformational Biasing: The gauche effect and unique van der Waals radius of fluorine (1.47 Å, intermediate between H and O) can lock peptides into bioactive conformations.

-

Orthogonal Probing:

-NMR provides a background-free, highly sensitive probe for monitoring binding events and conformational dynamics in complex biological media.

This guide details the protocol for synthesizing peptides containing fUAAs via Fmoc-Solid Phase Peptide Synthesis (SPPS), addressing the specific challenges of steric hindrance and hydrophobicity-induced aggregation.

Strategic Planning: Selecting the Right fUAA

Before synthesis, select the fUAA based on the physicochemical outcome desired.

| fUAA Class | Examples | Primary Application | Synthetic Challenge |

| Aromatic | 4-Fluoro-Phe, Pentafluoro-Phe | Low (similar to Phe). | |

| Aliphatic ( | Hydrophobic core packing, proteolytic resistance. | High: Steric bulk of | |

| Polar/Isostere | 4-Fluoro-Pro, Difluoro-Met | Conformational locking (gauche effect), isosteric replacement. | Moderate: Proline analogs require specific coupling. |

Experimental Protocol: Fmoc-SPPS with fUAAs

Reagents and Materials[1][2][3][4][5][6][7]

-

Resin: Rink Amide ProTide (low loading, 0.2–0.3 mmol/g) is recommended to reduce inter-chain aggregation, which is exacerbated by hydrophobic fUAAs.

-

Coupling Reagents:

-

Standard: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Difficult (Steric): HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt.

-

-

Solvents: DMF (peptide grade), DCM, and HFIP (Hexafluoroisopropanol) as a solubility enhancer for aggregation-prone sequences.

Synthesis Workflow (Step-by-Step)

Step 1: Resin Preparation Swell resin in DCM (30 min) followed by DMF (30 min). This ensures accessibility of internal binding sites.

Step 2: Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF (v/v) with 0.1 M Oxyma Pure (to suppress aspartimide formation).

-

Cycle:

min at Room Temperature (RT). -

Wash: DMF (

min).

Step 3: Coupling of the Fluorinated Amino Acid

Critical Insight: The electron-withdrawing nature of fluorine can reduce the nucleophilicity of the amino group for the subsequent coupling, and bulky groups (like

-

Stoichiometry: Use 4.0 eq of Fmoc-fUAA, 3.9 eq HATU, and 8.0 eq DIEA.

-

Procedure:

-

Dissolve Fmoc-fUAA and HATU in minimal DMF.

-

Add DIEA immediately before adding to resin.

-

Microwave Assistance (Recommended): Heat to 75°C for 5 minutes (25W).

-

Alternative (Room Temp): Double couple (

min).

-

Step 4: Capping (Crucial for fUAAs) Because fUAA coupling can be slow, unreacted amines must be permanently capped to prevent deletion sequences.

-

Reagent: Acetic anhydride / Pyridine / DMF (1:1:8).

-

Time: 10 min.

Step 5: Elongation & Cleavage

Continue synthesis. For the AA immediately following a bulky fUAA (e.g.,

-

Cleavage: 92.5% TFA, 2.5% TIS, 2.5% EDT, 2.5%

for 2-3 hours.

Visualization: Synthesis Logic & Decision Tree

Figure 1: Optimized fUAA-SPPS Workflow

This diagram illustrates the critical decision points where fluorinated chemistry diverges from standard SPPS.

Caption: Figure 1. Modified SPPS cycle emphasizing the rigorous activation and capping required for fluorinated amino acids to prevent deletion sequences.

Characterization & Validation (Self-Validating Systems)

HPLC Purification: The "Fluorine Shift"

Fluorination typically increases hydrophobicity (lipophilicity).

-

Observation: Expect fUAA-peptides to elute later on C18 Reverse-Phase HPLC compared to non-fluorinated controls.

-

Expert Tip: If the peptide is extremely hydrophobic (e.g., multiple pentafluoro-Phe residues), switch to a C4 column or use elevated temperature (60°C) during HPLC to improve peak shape.

-NMR Validation

This is the gold standard for verifying incorporation and structural integrity.

-

Protocol: Dissolve crude peptide in

or -

Standard: Use Trifluoroacetic acid (TFA) capillary insert as an external reference (

-76.5 ppm). -

Interpretation:

-

Single Sharp Peak: Indicates successful synthesis and conformational homogeneity.

-

Multiple Peaks: May indicate racemization (diastereomers) or slow conformational exchange (cis/trans isomerism, common in F-Proline).

-

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Yield (Deletion) | Steric hindrance of fUAA prevents coupling. | Switch to HATU/HOAt; increase temp to 75°C; use double coupling. |

| Racemization | Over-activation of the fUAA (esp. Phenylglycine analogs). | Use DIC/Oxyma instead of HATU; keep temp < 50°C; add TMP (Collidine). |

| Broad NMR Signals | Aggregation of hydrophobic fluorinated domains. | Add 10-20% HFIP or TFE to the NMR solvent to disrupt aggregates. |

| Incomplete Solubility | "Fluorous" nature of the peptide. | Dissolve in pure HFIP first, then dilute with water/buffer. |

References

-

Verderosa, A. D., et al. (2025). Enabling routine fluorous capping in solid phase peptide synthesis. ResearchGate. Link

-

Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on hydrophobicity and lipophilicity. Beilstein Journal of Organic Chemistry. Link

-

Marsh, E. N. G. (2014).[1] Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research. Link

-

Bhattarai, P., et al. (2026).[2] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

-

Zhu, Y., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC. Link

Sources

Troubleshooting & Optimization

Difficult coupling sequences involving alpha-methyl-L-3-fluorophenylalanine

Technical Support: Advanced Coupling Protocols for -Methyl-L-3-Fluorophenylalanine

Case ID:

Executive Summary: The "Double Deactivation" Challenge

You are encountering difficulties with

-

Steric Occlusion (The

-Methyl Effect): The quaternary carbon at the -

Electronic Withdrawal (The Fluorine Effect): The fluorine atom at the meta position of the phenyl ring is highly electronegative. Through inductive effects (

), it pulls electron density away from the aromatic ring, which propagates to the

The Result: Standard coupling reagents (HBTU, DIC/HOBt) will almost certainly fail or result in deletion sequences. You must use high-energy activation and optimized conditions.

Strategic Protocols

Scenario A: Coupling ONTO the -Me-3-F-Phe (Chain Elongation)

This is the most difficult step. The amine of the

Recommended Protocol: The "PyAOP Power" Method We recommend switching from Carbon/Uronium salts (HATU/HBTU) to Phosphonium salts (PyAOP) to prevent guanidinylation capping of the slow-reacting amine.

-

Reagents:

-

Activator: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1]

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive (0.1 M).

-

Collidine (TMP): Use 2,4,6-trimethylpyridine instead of DIPEA. Collidine is a weaker base that minimizes racemization of the incoming amino acid while sufficiently activating the system.

-

-

Solvent: NMP (N-methyl-2-pyrrolidone). It solvates aggregated peptides better than DMF.

-

Temperature: Microwave irradiation is mandatory for high yields.

-

Settings: 75°C for 20 minutes (Power: 25-30W).

-

-

Stoichiometry: 5 equiv AA : 5 equiv PyAOP : 10 equiv Collidine.

Scenario B: Coupling THE -Me-3-F-Phe (Activation)

Activating the carboxylate of this bulky residue to couple it to the resin or previous peptide chain.

Recommended Protocol: The "Oxyma/DIC" Method

Uronium salts can be too bulky to effectively activate the sterically hindered carboxylate of

-

Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetato-2-yl oxime).

-

Mechanism: Oxyma creates a less bulky, highly reactive active ester compared to OBt/OAt esters.

-

Cycle: Double couple.

-

Couple 1: 60 min at Room Temp (to minimize initial epimerization risk).

-

Couple 2: 30 min at 50°C (Microwave).

-

Visualization: Mechanisms & Troubleshooting

Figure 1: The Steric-Electronic Blockade

This diagram illustrates why the nucleophilic attack fails.

Caption: The "Double Whammy" effect where steric bulk physically blocks the reaction site while electronic effects chemically deactivate the amine.

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for diagnosing coupling failures specific to hindered amino acids.

Troubleshooting FAQ (The Matrix)

| Symptom | Probable Cause | Corrective Action |

| +99 Mass Unit Adduct | Guanidinylation. You used HATU/HBTU to couple onto the hindered amine. The slow reaction allowed the amine to attack the coupling reagent instead of the amino acid. | Switch to Phosphoniums. Use PyAOP or PyBOP. These reagents cannot form guanidinium adducts.[2] |

| Blue Spots on Kaiser Test | False Negative. The Kaiser (Ninhydrin) test often fails to detect hindered or secondary amines. | Use Chloranil or Bromophenol Blue. These are more sensitive for hindered amines. If in doubt, perform a micro-cleavage and check by LCMS. |

| Incomplete Coupling (Deletion) | Steric Clash. The incoming amino acid cannot reach the nucleophile. | Double Couple + Temp. 1st Pass: PyAOP/Collidine (75°C). 2nd Pass: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) via Acid Fluoride activation. |

| Epimerization of Previous AA | Over-activation. High temperature and strong base (DIPEA) caused the previous amino acid to racemize while waiting for the slow coupling. | Switch Base. Use Collidine (TMP) or 2,6-Lutidine. These bases are sterically hindered and less likely to abstract the |

Advanced Technique: Acid Fluorides

If PyAOP fails, the "Nuclear Option" is generating the Acid Fluoride of the incoming amino acid. Acid fluorides are small, highly reactive, and excellent for penetrating steric walls.

Protocol:

-

Dissolve Incoming Fmoc-AA (4 eq) and TFFH (4 eq) in dry DCM/DMF.

-

Add DIEA (8 eq).[3]

-

Activate for 5 minutes (forms the Acid Fluoride in situ).

-

Add to resin containing the

-Me-3-F-Phe. -

React for 45-60 mins at 50°C.

References

-

El-Faham, A., & Albericio, F. (2011).[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991).[3] Oxybenzotriazole-free peptide coupling reagents for N-methylated amino acids.[1][5] Tetrahedron Letters, 32(17), 1967-1970. (Establishes PyAOP efficacy for hindered amines).

-

Wenschuh, H., et al. (2004). Coherent Synthesis of Difficult Sequences. Biopolymers.[6][7] (Discusses aggregation and steric strategies).

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (Application Note regarding Aib/Methyl-AAs).

Alternative coupling reagents to HBTU for alpha-methyl residues

Technical Support Center: Advanced Coupling Strategies for Sterically Hindered -Methyl Residues

Status: Operational

Topic: Troubleshooting & Optimization of

Executive Summary: The "Steric Wall"

The Problem: Standard coupling reagents like HBTU (aminium salts) rely on the formation of an active ester to facilitate nucleophilic attack by the amine. For standard amino acids, this is fast.[1] However,

The Failure Mode: When using HBTU for these residues, the reaction kinetics are often slower than the competing side reactions—specifically guanidinylation . The unreacted amino group attacks the central carbon of the HBTU reagent itself rather than the activated amino acid, permanently "capping" the peptide chain and halting synthesis.

Diagnostic & Triage: Why did my HBTU coupling fail?

Decision Matrix: Reagent Selection Strategy

Use this logic flow to determine the correct reagent based on your specific failure mode.

Caption: Logic flow for selecting coupling reagents based on steric hindrance and reaction type.

Technical Modules: Protocols & Mechanisms

Module A: The Gold Standard – HATU

Why it works: HATU generates an -OAt active ester.[2] The pyridine nitrogen in the 7-position of the HOAt moiety provides an anchimeric assistance (neighboring group effect) via a hydrogen bond to the incoming amine, significantly accelerating the coupling rate compared to HBTU/HOBt.

Protocol: HATU Coupling for Aib

-

Stoichiometry: 4 eq. Fmoc-Aib-OH : 3.9 eq. HATU : 8 eq. DIPEA (relative to resin loading).

-

Pre-activation: Dissolve AA and HATU in DMF. Add DIPEA. Wait exactly 1 minute.

-

Critical: Do not pre-activate longer than 2 minutes. Long pre-activation leads to epimerization and hydrolysis.

-

-

Coupling: Add to resin.

-

Time/Temp: 1 hour at Room Temp OR 15 mins at 75°C (Microwave).

-

Double Coupling: Highly recommended for Aib-Aib junctions.

Module B: The Modern Efficiency – DIC / Oxyma Pure

Why it works: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive alternative to HOBt/HOAt.[2][3] When paired with DIC (carbodiimide), it forms an active ester that is less prone to epimerization than HBTU and often shows superior kinetics for hindered residues.

Protocol: DIC/Oxyma Workflow

-

Stoichiometry: 3 eq. AA : 3 eq. Oxyma Pure : 3 eq.[4] DIC.

-

Sequence:

-

Add AA and Oxyma solution to the resin first.

-

Add DIC last.[5]

-

Note: This "in-situ" activation prevents the formation of reactive intermediates that might degrade before reaching the resin sites.

-

-

Conditions: 90°C for 2 minutes (Microwave) is standard for Aib residues using this cocktail.

Module C: Extreme Difficulty – PyAOP & COMU

When to use: When HATU fails or during cyclization.[6]

-

PyAOP (Phosphonium salt): Unlike HBTU/HATU (Uronium/Aminium salts), PyAOP cannot react with the amine to form a guanidinium byproduct.[2][7] This makes it essential for slow reactions (like cyclization) where the amine is exposed to the reagent for long periods.

-

COMU: A uronium reagent based on Oxyma.[4][8] It is often more reactive than HATU but less stable in DMF. It must be used immediately after dissolution.

Comparative Data Analysis

| Feature | HBTU | HATU | DIC / Oxyma | PyAOP |

| Class | Aminium (OBt) | Aminium (OAt) | Carbodiimide + Oxime | Phosphonium (OAt) |

| Reactivity | Moderate | High | High | Very High |

| Steric Performance | Poor | Excellent | Excellent | Superior |

| Guanidinylation Risk | High | High | None | None |

| Epimerization Control | Moderate | Good | Excellent | Good |

| Stability in DMF | High | Moderate | High | Moderate |

| Cost | Low | High | Low | Very High |

Troubleshooting FAQs

Q1: I am seeing a +99 Da mass shift on my peptide. What is this?

A: This is likely Guanidinylation .

-

Cause: The amino group on the resin reacted with the HBTU/HATU reagent itself, not the amino acid. This adds a tetramethylguanidinium cap.

-

Fix:

-

Switch to a Phosphonium salt (PyAOP or PyBOP ) which cannot form this byproduct.

-

Ensure you do not add base to the resin before the amino acid. Always premix AA + Reagent + Base, then add to resin.

-

Q2: My Aib-Aib coupling yield is <20%. I am already using HATU.

A: Aib-Aib is one of the hardest couplings in SPPS.

-

Fix 1 (Temperature): You must use heat. 75°C for 15-20 mins (Microwave) or 50°C for 2 hours (Conventional).

-

Fix 2 (Reagent): Switch to COMU or PyAOP .

-

Fix 3 (Solvent): Use pure NMP instead of DMF. NMP swells the resin better, improving diffusion in hindered sites.

Q3: I am worried about racemization for -Me-Phe (chiral).

A: Unlike Aib (achiral),

Optimized Workflow Visualization

Caption: Optimized DIC/Oxyma coupling workflow for hindered residues. Note the use of Chloranil test for secondary amines.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[2][4][7][8][10] Journal of the American Chemical Society, 115(10), 4397-4398. Link

- Foundational paper establishing the "HOAt effect" (neighboring group particip

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link

- The authoritative review on coupling mechanisms, including COMU and Oxyma.

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Web-Based Peptide Coupling Additive. Chemistry – A European Journal, 15(37), 9394-9403. Link

-

Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[2] Tetrahedron Letters, 31(2), 205-208. Link

- Details the phosphonium salt advantage in avoiding guanidinyl

Sources

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. bachem.com [bachem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

- 10. globalresearchonline.net [globalresearchonline.net]

Technical Support Center: Strategies for Coupling the Next Amino Acid onto an Alpha-Methyl N-Terminus

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis, specifically the challenges associated with coupling amino acids onto sterically hindered α-methyl N-termini. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance your success in synthesizing these challenging peptide sequences.

The Challenge: Steric Hindrance at the α-Methyl N-Terminus

The introduction of an α-methyl group on the N-terminal amino acid significantly increases steric bulk around the nitrogen atom. This steric hindrance physically obstructs the approach of the incoming activated amino acid, dramatically slowing down the coupling reaction and often leading to incomplete acylation.[1][2] This can result in the accumulation of deletion sequences, where the intended amino acid is missing from the final peptide, compromising the purity and therapeutic potential of the synthesized molecule.

Frequently Asked Questions (FAQs)

Q1: Why are my standard coupling reagents (e.g., HBTU, DIC/HOBt) failing to give good yields when coupling to an α-methyl N-terminus?

Standard coupling reagents like HBTU and carbodiimides (DCC, DIC) with HOBt are often insufficiently reactive to overcome the significant steric hindrance presented by an α-methyl group.[2][3] The activated carboxyl group of the incoming amino acid requires a higher energy of activation to successfully react with the sterically shielded N-terminal amine. Consequently, these less potent reagents result in slow and incomplete reactions, leading to low yields and the formation of deletion byproducts.

Q2: What are the most effective classes of coupling reagents for α-methyl N-termini?

To overcome the steric barrier, more potent coupling reagents are necessary. The most successful strategies involve the use of:

-

Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective.[4][5] HATU, in particular, is frequently recommended for its ability to form a highly reactive OAt-active ester, which facilitates coupling to hindered amines.[4][6]

-

Phosphonium Salts: Reagents such as PyBOP, PyAOP, and PyBrOP are excellent choices for hindered couplings.[7][8][9] PyAOP and PyBrOP are known for their high reactivity and are often successful where other reagents fail.[7][8] Phosphonium reagents have the added advantage of not causing guanidinylation of the N-terminus, a potential side reaction with uronium salts.

-

Acid Halides: In particularly challenging cases, converting the carboxylic acid of the incoming amino acid to an acid fluoride or acid chloride can be a powerful strategy.[10][11][12][13] These are highly reactive species that can overcome significant steric hindrance.

Q3: I'm observing deletion sequences in my mass spectrometry data. How can I minimize these?

Deletion sequences are a direct result of incomplete coupling. Here are several strategies to drive the reaction to completion:

-

Optimize Your Coupling Reagent: Switch to a more powerful reagent as discussed in Q2. HATU or PyAOP are excellent starting points.

-

Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid. This can significantly increase the yield of the desired product.

-

Increase Reagent Equivalents: Using a higher excess of the activated amino acid and coupling reagent (e.g., 3-5 equivalents) can help to drive the reaction forward.

-

Elevate the Reaction Temperature: Increasing the temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[5] Microwave-assisted peptide synthesis is particularly effective for difficult couplings as it allows for rapid and uniform heating.[1][14][15]

Q4: How can I monitor the completion of the coupling reaction on an α-methyl N-terminus?

Traditional monitoring methods like the ninhydrin (Kaiser) test are not effective for secondary amines, such as an α-methyl N-terminus, as they do not produce the characteristic color change. Alternative methods include:

-

Isatin Test: This test can be used to detect unreacted secondary amines, though it may be less sensitive than other methods.

-

Chloranil Test: A reliable method for detecting the presence of free secondary amines.

-

Bromophenol Blue Test: A simple and effective colorimetric test to monitor the reaction progress. A color change from blue to yellow indicates the consumption of the free amine.[3]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution(s) |

| Low coupling efficiency/High levels of deletion sequences | Insufficiently reactive coupling reagent. | Switch to a more potent reagent such as HATU, PyAOP, or COMU.[4][8] Consider using acid fluorides for extremely difficult couplings.[10] |

| Steric hindrance preventing complete reaction. | Perform a double or even triple coupling. Increase the equivalents of amino acid and coupling reagent.[2] | |

| Reaction conditions not optimal. | Increase the reaction temperature to 40-60°C or utilize microwave-assisted synthesis.[1][5][14] Extend the reaction time. | |

| Side product formation | Guanidinylation of the N-terminus. | If using a uronium/aminium reagent like HATU, switch to a phosphonium-based reagent like PyAOP or PyBOP. |

| Racemization of the incoming amino acid. | Use a base with a lower pKa, such as N-methylmorpholine (NMM) or collidine, instead of DIPEA.[8] Ensure the pre-activation time is not excessively long. | |

| Difficulty dissolving reagents | Poor solubility of the coupling reagent. | Phosphonium reagents like PyBOP and PyAOP generally have better solubility in DMF than their uronium counterparts. |

Experimental Protocols

Protocol 1: High-Efficiency Coupling to an α-Methyl N-Terminus using HATU

This protocol outlines a general procedure for coupling an amino acid onto a resin-bound peptide with an α-methyl N-terminus using HATU.

Materials:

-

Resin-bound peptide with a free α-methyl N-terminus

-

Fmoc-protected amino acid

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Deprotection: If necessary, remove the N-terminal Fmoc protecting group using a standard piperidine/DMF solution. Wash the resin thoroughly with DMF.

-

Activation Solution: In a separate vial, dissolve 3-4 equivalents of the Fmoc-amino acid and 3-4 equivalents of HATU in DMF.

-

Base Addition: Add 6-8 equivalents of DIPEA or NMM to the activation solution.

-

Pre-activation: Gently agitate the activation solution for 1-2 minutes.

-

Coupling: Immediately add the activated amino acid solution to the resin.

-

Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction can be extended or performed at an elevated temperature (e.g., 50°C).

-

Monitoring: After the desired reaction time, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Bromophenol Blue test to check for completion.

-